molecular formula C18H14ClN3O2 B11412319 3-(2-chlorobenzyl)-7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

3-(2-chlorobenzyl)-7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B11412319
M. Wt: 339.8 g/mol
InChI Key: HRIOQWFDZPFKFP-UHFFFAOYSA-N
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Description

3-[(2-CHLOROPHENYL)METHYL]-7-METHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-CHLOROPHENYL)METHYL]-7-METHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzylamine with 7-methoxy-3H,4H,5H-pyrimido[5,4-b]indole-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium acetate and N-methyl-2-pyrrolidone, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[(2-CHLOROPHENYL)METHYL]-7-METHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated double bonds.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[(2-CHLOROPHENYL)METHYL]-7-METHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antiviral and antimicrobial properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-[(2-CHLOROPHENYL)METHYL]-7-METHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and viral replication .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity against influenza A.

Uniqueness

3-[(2-CHLOROPHENYL)METHYL]-7-METHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a compound of significant interest .

Properties

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-7-methoxy-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C18H14ClN3O2/c1-24-12-6-7-13-15(8-12)21-17-16(13)20-10-22(18(17)23)9-11-4-2-3-5-14(11)19/h2-8,10,21H,9H2,1H3

InChI Key

HRIOQWFDZPFKFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=O)N(C=N3)CC4=CC=CC=C4Cl

Origin of Product

United States

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